6-Methyl-2-oxohept-5-enoic acid
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Overview
Description
6-Methyl-2-oxohept-5-enoic acid is an organic compound with the molecular formula C8H12O3 It is a carboxylic acid derivative characterized by a methyl group at the sixth carbon, a double bond between the fifth and sixth carbons, and a ketone group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxohept-5-enoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of 4-methylpent-3-en-2-one with formaldehyde, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic oxidation of suitable precursors or biocatalytic methods using engineered microorganisms. These methods aim to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-oxohept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond allows for electrophilic addition reactions, while the carboxylic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Methyl-2-oxohept-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2-oxohept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, influencing metabolic processes. Its unique structure allows it to participate in various biochemical reactions, potentially affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methylhept-6-enoic acid: Similar structure but lacks the ketone group.
2-Oxoheptanoic acid: Similar structure but lacks the double bond and methyl group.
5-Oxohexanoic acid: Similar structure but lacks the double bond and methyl group.
Uniqueness
6-Methyl-2-oxohept-5-enoic acid is unique due to the presence of both a double bond and a ketone group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
84375-03-1 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
6-methyl-2-oxohept-5-enoic acid |
InChI |
InChI=1S/C8H12O3/c1-6(2)4-3-5-7(9)8(10)11/h4H,3,5H2,1-2H3,(H,10,11) |
InChI Key |
OIFFJBSGICAGDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=O)C(=O)O)C |
Origin of Product |
United States |
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